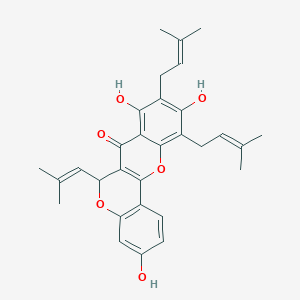
Artelastin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artelastin is a natural product found in Artocarpus elasticus and Artocarpus lanceifolius with data available.
Applications De Recherche Scientifique
Cancer Research Applications
Artelastin's primary application lies in its anticancer properties. It has been evaluated against numerous human tumor cell lines, demonstrating varying degrees of cytotoxicity.
Cytotoxicity Profiles
The following table summarizes the growth inhibitory effects of this compound on different cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.0 | Microtubule disturbance, apoptosis induction |
| A549 (Lung) | 10.5 | Cell cycle arrest in S phase |
| HeLa (Cervical) | 12.0 | Induction of cytoplasmic vacuoles |
| HT-29 (Colon) | 15.0 | DNA synthesis inhibition |
This compound demonstrates a biphasic effect on DNA synthesis; it stimulates at low concentrations but inhibits at higher concentrations, indicating its potential for selective targeting in cancer therapies .
Case Studies
- Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with this compound showed significant morphological changes consistent with apoptosis. Flow cytometry indicated an accumulation of cells in the S phase, disrupting normal cell cycle progression .
- Multi-line Evaluation : A broader evaluation across fifty-two human tumor cell lines revealed that this compound's GI50 values ranged from 0.8 to 20.8 µM, underscoring its potent anticancer activity across various types .
Antimicrobial Applications
This compound also exhibits promising antimicrobial properties, particularly against pathogenic bacteria.
Antibacterial Activity
Research indicates that this compound possesses selective antibacterial effects without harming normal cells. The following table outlines its Minimum Inhibitory Concentration (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 4 | Effective against multidrug-resistant strains |
| Escherichia coli | 16 | Moderate effectiveness |
| Pseudomonas aeruginosa | 32 | Limited effectiveness |
This compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Future Directions and Research Opportunities
The unique properties of this compound open avenues for further research:
- Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents could enhance treatment outcomes for resistant cancers.
- Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound may provide insights into its dual role as an anticancer and antimicrobial agent.
- Formulation Development : Developing formulations that enhance the bioavailability of this compound could improve its therapeutic efficacy.
Propriétés
Numéro CAS |
182052-05-7 |
|---|---|
Formule moléculaire |
C30H32O6 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
3,8,10-trihydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C30H32O6/c1-15(2)7-10-20-26(32)21(11-8-16(3)4)30-25(27(20)33)28(34)24-23(13-17(5)6)35-22-14-18(31)9-12-19(22)29(24)36-30/h7-9,12-14,23,31-33H,10-11H2,1-6H3 |
Clé InChI |
TVPZDSSZKMMCLB-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)CC=C(C)C)O)C |
SMILES canonique |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)CC=C(C)C)O)C |
Key on ui other cas no. |
182052-05-7 |
Synonymes |
artelastin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















